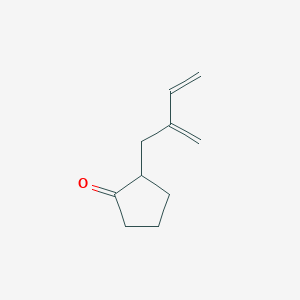
Cyclopentanone, 2-(2-methylene-3-butenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-(2-methylene-3-butenyl)-: is a heterocyclic organic compound with the molecular formula C₁₀H₁₄O. It is characterized by a cyclopentanone ring substituted with a 2-(2-methylene-3-butenyl) group. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-(2-methylene-3-butenyl)- can be achieved through several synthetic routes. One common method involves the alkylation of cyclopentanone with an appropriate alkylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclopentanone, followed by the addition of the alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(2-methylene-3-butenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the methylene group.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, H₂SO₄
Reduction: LiAlH₄, NaBH₄, ethanol
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted cyclopentanone derivatives
Scientific Research Applications
Cyclopentanone, 2-(2-methylene-3-butenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fine chemicals, agrochemicals, and fragrances.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-(2-methylene-3-butenyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Cyclopentanone, 2-(2-methylene-3-butenyl)- can be compared with other similar compounds such as:
Cyclopentanone, 3-methyl-: Similar in structure but with a methyl group instead of the 2-(2-methylene-3-butenyl) group.
2-Cyclopenten-1-one, 2-(2-butenyl)-3-methyl-: Another related compound with a different substitution pattern on the cyclopentanone ring.
These comparisons highlight the unique reactivity and applications of Cyclopentanone, 2-(2-methylene-3-butenyl)- due to its specific substitution pattern.
Properties
Molecular Formula |
C10H14O |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2-methylidenebut-3-enyl)cyclopentan-1-one |
InChI |
InChI=1S/C10H14O/c1-3-8(2)7-9-5-4-6-10(9)11/h3,9H,1-2,4-7H2 |
InChI Key |
CQZIPXDYBFCAOI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CC1CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















